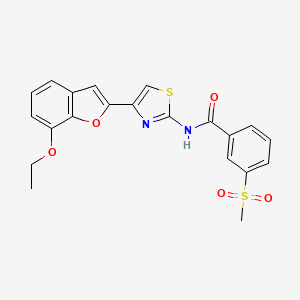
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BZFMT, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZFMT is a benzamide derivative that has been synthesized using various chemical methods.
作用机制
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In addition, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been found to protect neurons from oxidative stress and inflammation, leading to improved cognitive function and neuroprotection. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells and neurons. This compound has been found to have low toxicity and minimal side effects, making it a safe and effective therapeutic agent for scientific research. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For the scientific research of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide include the investigation of its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties.
合成方法
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been synthesized using various chemical methods, including the Suzuki-Miyaura coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction between 7-ethoxybenzofuran-2-boronic acid and 2-chloro-4-(methylsulfonyl)benzonitrile in the presence of a palladium catalyst.
科学研究应用
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-3-27-17-9-5-6-13-11-18(28-19(13)17)16-12-29-21(22-16)23-20(24)14-7-4-8-15(10-14)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKMNHHTBOZPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
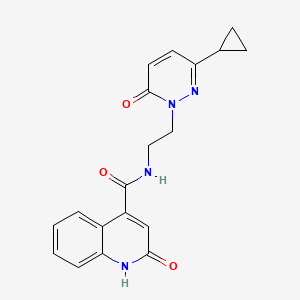
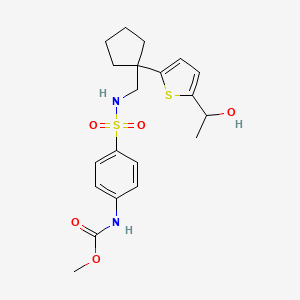
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2906998.png)
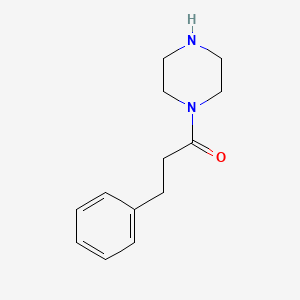

![N-(4-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907002.png)
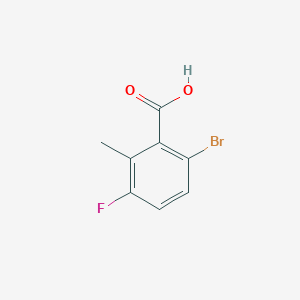
![Ethyl 3-(4-methylphenyl)-5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2907006.png)

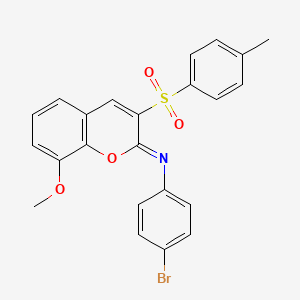
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2907011.png)
![Diethyl 2-(2-{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2907013.png)
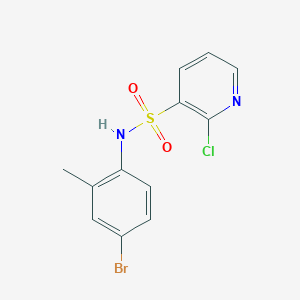
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide](/img/structure/B2907017.png)
